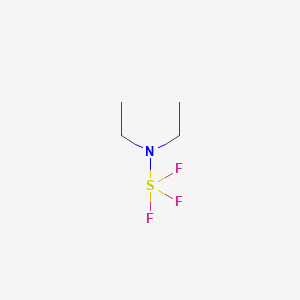

Diethylaminosulfur trifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Diethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-N-(trifluoro-λ4-sulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10F3NS/c1-3-8(4-2)9(5,6)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJLBAMHHLJAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191484 | |

| Record name | Diethylaminosulfur trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38078-09-0 | |

| Record name | (Diethylamino)sulfur trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38078-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylaminosulfur trifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038078090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylaminosulfur trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (diethylamino)sulphur trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINOSULFUR TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78622BV6IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of DAST fluorination?

An In-Depth Technical Guide to the Mechanism of DAST Fluorination

Introduction

Diethylaminosulfur trifluoride (DAST), with the chemical formula Et₂NSF₃, is a widely utilized nucleophilic fluorinating agent in organic synthesis.[1][2] It serves as a safer, liquid-phase alternative to the highly toxic and gaseous sulfur tetrafluoride (SF₄), allowing for deoxofluorination reactions to be conducted in standard laboratory glassware.[3][4] DAST selectively converts primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides.[1] It is also effective for transforming aldehydes and ketones into geminal difluorides and carboxylic acids into acyl fluorides.[1][3] Understanding the underlying mechanisms of these transformations is critical for predicting reaction outcomes, controlling stereochemistry, and minimizing side reactions, particularly in the complex molecular architectures common in drug development.

This guide provides a detailed examination of the mechanisms of DAST fluorination for various functional groups, supported by experimental data and protocols.

Core Mechanism: Fluorination of Alcohols

The conversion of an alcohol to an alkyl fluoride (B91410) by DAST is a two-stage process: activation of the hydroxyl group followed by nucleophilic displacement. The nature of the displacement step is highly dependent on the structure of the alcohol substrate.

1. Formation of the Alkoxyaminosulfur Difluoride Intermediate

The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of DAST. This is followed by the elimination of hydrogen fluoride (HF), which is often scavenged by a mild base or consumed in other reaction pathways. This initial step forms a key intermediate: an alkoxyaminosulfur difluoride.[3][5] This intermediate is significantly more reactive than the initial alcohol because it possesses a much better leaving group.

Caption: General activation of an alcohol with DAST to form the key intermediate.

2. Nucleophilic Displacement: Sₙ1 vs. Sₙ2 Pathways

Following the formation of the alkoxyaminosulfur difluoride, a fluoride ion (often from the eliminated HF or another DAST molecule) acts as a nucleophile to displace the sulfur-containing leaving group. This displacement can proceed through either an Sₙ1 or Sₙ2 mechanism, and the operative pathway is dictated by the structure of the substrate, specifically its ability to stabilize a carbocation.[3][5]

-

Sₙ2 Pathway: This pathway is favored for methyl, primary, and less hindered secondary alcohols.[6][7][8] The fluoride ion attacks the carbon atom from the side opposite the leaving group in a single, concerted step.[6][9] This mechanism results in a clean inversion of stereochemistry at the reaction center.[3][6] Computational studies have shown that the Sₙ2 mechanism is the favored pathway for the decomposition of the intermediate when a fluoride ion is present.[10]

-

Sₙ1 Pathway: This pathway is favored for tertiary, benzylic, allylic, and other substrates that can form a relatively stable carbocation intermediate.[7][8][11] The leaving group departs first, forming a planar carbocation. The nucleophilic fluoride can then attack this intermediate from either face, leading to racemization if the starting material was chiral.[6] A significant drawback of the Sₙ1 pathway is the potential for carbocation rearrangements , such as Wagner-Meerwein or pinacol (B44631) rearrangements, which can lead to a mixture of constitutional isomers.[1][3]

In rare cases, retention of configuration has been observed. This is often rationalized by a double inversion mechanism, where a neighboring group first displaces the leaving group (first inversion) and is subsequently displaced by the fluoride ion (second inversion).[12]

Caption: Divergent Sₙ1 and Sₙ2 pathways in DAST fluorination of alcohols.

Mechanism for Other Functional Groups

1. Aldehydes and Ketones

DAST converts aldehydes and ketones to the corresponding geminal difluorides (containing a CF₂ group).[3][13] The mechanism is thought to proceed via a similar pathway to alcohols. The carbonyl oxygen first attacks the sulfur of DAST, or alternatively, reacts with HF generated in situ to form a fluorohydrin intermediate.[3][14] This intermediate then undergoes a subsequent two-step fluorination, similar to the alcohol mechanism, to replace the oxygen atom with two fluorine atoms.[15] For enolizable ketones, deprotonation of an intermediate fluorocarbocation can occur, leading to the formation of vinyl fluoride byproducts.[3]

Caption: Proposed mechanism for the conversion of ketones to geminal difluorides.

2. Carboxylic Acids

Unlike stronger fluorinating agents like SF₄, DAST does not convert carboxylic acids to trifluoromethyl (CF₃) groups. The reaction halts at the acyl fluoride stage.[3][16] This transformation is highly efficient and provides a valuable route to these useful synthetic intermediates from readily available carboxylic acids.[16]

Quantitative Performance Data

The efficiency of DAST fluorination can vary depending on the substrate and reaction conditions. The following table summarizes representative yields for the conversion of various alcohols to alkyl fluorides.

| Substrate | Product | Solvent | Conditions | Yield (%) | Reference |

| 1-Octanol (B28484) | 1-Fluorooctane (B1361355) | Dichloromethane (B109758) | -70°C to 25°C | 90% | [3] |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | Dichloromethane | Room Temp, 1 hr | 85% | [5] |

| 3β-methyl-5α-cholestan-3α-ol | 3β-fluoro-3α-methyl-5α-cholestane | Dichloromethane | -78°C to 0°C | 98% | [4] |

Experimental Protocols

Proper experimental procedure and safety precautions are paramount when working with DAST, as it is moisture-sensitive and can decompose exothermically above 80-90°C.[3][4] Reactions are typically run at low temperatures in anhydrous aprotic solvents under an inert atmosphere.[2][3]

Protocol 1: Fluorination of 1-Octanol[3]

-

Setup: A solution of this compound (16.1 g, 0.1 mol) in 60 mL of anhydrous dichloromethane is placed in a flame-dried flask under a nitrogen atmosphere and cooled to between -70°C and -65°C using a dry ice/acetone bath.

-

Addition: A solution of 1-octanol (13.0 g, 0.1 mol) in 25 mL of anhydrous dichloromethane is added dropwise to the cooled DAST solution with stirring.

-

Reaction: The reaction mixture is allowed to warm to 25°C and stirred until the reaction is complete (as monitored by TLC or GC).

-

Quenching: The reaction is carefully quenched by the addition of 50 mL of water.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried with anhydrous magnesium sulfate (B86663), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by distillation to give 1-fluorooctane (12.0 g, 90% yield) as a colorless liquid.

Protocol 2: Fluorination of 4-Nitrobenzyl Alcohol[5]

-

Setup: In a well-ventilated fume hood, 4-nitrobenzyl alcohol (1.0 mmol) is dissolved in anhydrous dichloromethane (2.8 mL).

-

Addition: DAST (1.1 mmol) is added dropwise to the solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 1 hour. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by adding ice water (3 mL) and dichloromethane (10 mL).

-

Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography to obtain 4-nitrobenzyl fluoride.

Conclusion

The mechanism of DAST fluorination is a nuanced process critically dependent on the substrate's structure. For alcohols, the reaction proceeds via a common alkoxyaminosulfur difluoride intermediate, followed by a competitive Sₙ1 or Sₙ2 displacement that dictates the stereochemical outcome. This dichotomy allows for either stereochemical inversion (Sₙ2) or the formation of products derived from carbocation intermediates (Sₙ1), including rearranged or racemized products. DAST also provides reliable methods for converting carbonyls to geminal difluorides and carboxylic acids to acyl fluorides. A thorough understanding of these mechanistic principles is essential for researchers and drug development professionals to effectively leverage DAST in the synthesis of valuable organofluorine compounds.

References

- 1. DAST - Enamine [enamine.net]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. When Is the Mechanism SN1 or SN2? - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]

Diethylaminosulfur Trifluoride (DAST): A Comprehensive Technical Guide

Introduction

Diethylaminosulfur trifluoride, commonly known as DAST, is a versatile and widely utilized fluorinating agent in organic synthesis.[1][2] With the chemical formula C₄H₁₀F₃NS, this organosulfur compound is particularly valued for its ability to convert primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides, and aldehydes or ketones to geminal difluorides under relatively mild conditions.[1][2][3] First reported by William J. Middleton in 1975, DAST offers a more convenient and often safer alternative to other fluorinating agents like sulfur tetrafluoride (SF₄), as it is a liquid that can be used in standard glass equipment at moderate temperatures.[1][2][4] This guide provides an in-depth overview of the physical and chemical properties of DAST, detailed experimental protocols, and key reaction mechanisms for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

DAST is a colorless to pale yellow liquid that is highly sensitive to moisture.[1][2][5] It is soluble in most non-polar organic solvents such as dichloromethane (B109758), chloroform, and carbon tetrachloride.[5] However, it reacts violently with water and other protic solvents, producing hazardous hydrogen fluoride (B91410) (HF).[1][6] Due to its thermal instability, it is recommended that DAST not be heated above 90°C, as it can undergo explosive decomposition.[6]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₁₀F₃NS | [1][7] |

| Molecular Weight | 161.19 g/mol | [5][8] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Boiling Point | 30-32 °C at 3 mmHg | [1][5][8] |

| 46–47 °C at 10 mmHg | [4][6] | |

| Density | 1.22 g/mL at 25 °C | [1][5][8] |

| Refractive Index | 1.41 - 1.416 | [1][5] |

| CAS Number | 38078-09-0 | [8] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [1][9] |

Experimental Protocols

Synthesis of this compound (DAST)

DAST is typically prepared by the reaction of sulfur tetrafluoride (SF₄) with N,N-diethylaminotrimethylsilane.[1][2] The following protocol is adapted from the procedure described by Middleton and Bingham.[4]

Caution: This procedure must be conducted in a well-ventilated fume hood. Sulfur tetrafluoride is a toxic gas. Protective gloves and safety goggles must be worn, as DAST can cause severe HF burns.[4]

Materials:

-

Sulfur tetrafluoride (SF₄)

-

N,N-diethylaminotrimethylsilane

-

Trichlorofluoromethane (B166822) (or a greener alternative like diethyl ether[2])

-

Dry, 1-L, three-necked, round-bottomed flask

-

Thermometer (-100° to 50°)

-

Magnetic stirrer

-

Two dry-ice condensers

-

Pressure-equalizing dropping funnel

Procedure:

-

Equip the dry 1-L flask with a thermometer, magnetic stirrer, and two dry-ice condensers. One condenser should be capped with a drying tube and the other with a gas-inlet tube.

-

Maintain a nitrogen atmosphere throughout the reaction.

-

Cool the trichlorofluoromethane solvent to -70°C using an acetone-dry ice bath.

-

Add 119 g (1.10 moles) of sulfur tetrafluoride to the cooled solvent.[4]

-

Prepare a solution of 145 g (1.00 mole) of N,N-diethylaminotrimethylsilane in 90 ml of trichlorofluoromethane and place it in the dropping funnel.[4]

-

Add the silane (B1218182) solution dropwise to the stirred sulfur tetrafluoride solution. The rate of addition should be slow enough to maintain the reaction temperature below -60°C (this typically takes about 40 minutes).[4]

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm gradually to room temperature.

-

The solvent (b.p. 24°C) and the by-product fluorotrimethylsilane (B1212599) (b.p. 17°C) are removed by distillation.[4]

-

The residual liquid is then distilled under reduced pressure (b.p. 46–47°C at 10 mmHg) to yield DAST as a light yellow liquid.[4]

-

Store the product in an inert plastic bottle (e.g., polypropylene (B1209903) or Teflon FEP) at 2-8 °C.[1][4]

General Protocol for Deoxyfluorination of Alcohols

DAST is highly effective for converting alcohols to alkyl fluorides, often with inversion of configuration.[1] The reaction is typically performed at low temperatures.[2]

Materials:

-

Alcohol substrate

-

This compound (DAST)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve the alcohol substrate (1.0 mmol) in anhydrous DCM (5-10 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the appropriate temperature, typically -78 °C for primary and secondary alcohols or 0 °C for tertiary alcohols.[2][8]

-

Add DAST (1.1-1.5 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at the low temperature for a specified time (e.g., 1-4 hours), then allow it to warm to room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by pouring it into ice-water.

-

Extract the product with an organic solvent (e.g., DCM). The combined organic layers are then washed with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. DAST - Enamine [enamine.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 38078-09-0 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound (DAST) [commonorganicchemistry.com]

- 9. 三フッ化ジエチルアミノイオウ 三フッ化(ジエチルアミノ)イオウ [sigmaaldrich.com]

Diethylaminosulfur Trifluoride (DAST): A Comprehensive Technical Guide on its History, Discovery, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaminosulfur trifluoride, commonly known as DAST, is a versatile and widely utilized fluorinating agent in modern organic synthesis.[1][2] Its ability to selectively replace hydroxyl and carbonyl oxygen atoms with fluorine under relatively mild conditions has made it an indispensable tool in the synthesis of complex organofluorine compounds.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[3] This has profound implications in drug discovery and development, as well as in material science. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and reaction mechanisms of DAST, tailored for professionals in the research and development sectors.

History and Discovery

The development of this compound is rooted in the broader search for safer and more manageable alternatives to gaseous fluorinating agents like sulfur tetrafluoride (SF₄).[1] While effective, SF₄ is a highly toxic and corrosive gas, requiring specialized equipment and handling procedures. The pioneering work of William J. Middleton at DuPont led to the first report of DAST in 1975.[1][3] Middleton's research focused on creating a liquid, easily handleable reagent that could perform similar transformations to SF₄ but under more convenient laboratory conditions.[4] DAST emerged as a powerful solution, offering the ability to perform deoxofluorinations in standard glassware at or below room temperature.[4]

The synthesis of DAST involves the reaction of sulfur tetrafluoride with an aminotrimethylsilane.[5] Specifically, N,N-diethylaminotrimethylsilane reacts with sulfur tetrafluoride to yield DAST and fluorotrimethylsilane (B1212599) as a byproduct.[5] This method, first detailed by Middleton and later adapted by others, remains the primary route for its preparation.[4][5]

Synthesis of this compound

The preparation of DAST requires careful handling due to the hazardous nature of the reactants and the product's sensitivity to moisture and heat.[4][5] The following is a detailed experimental protocol adapted from established literature procedures.[4]

Experimental Protocol: Synthesis of DAST

Materials:

-

Sulfur tetrafluoride (SF₄)

-

N,N-Diethylaminotrimethylsilane

-

Trichlorofluoromethane (B166822) (Freon-11) or Diethyl ether (anhydrous)

-

Acetone

-

Dry ice

Apparatus:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a pressure-equalizing dropping funnel.

-

A low-temperature thermometer.

-

A distillation apparatus with a spinning-band column.

Procedure:

-

A solution of N,N-diethylaminotrimethylsilane (1.00 mole) in 90 mL of trichlorofluoromethane is prepared and charged into the dropping funnel.[4]

-

The reaction flask is charged with trichlorofluoromethane and cooled to -70°C using an acetone-dry ice bath while maintaining a nitrogen atmosphere.[4]

-

Sulfur tetrafluoride (1.10 moles) is then condensed into the cooled flask.[4]

-

The solution of N,N-diethylaminotrimethylsilane is added dropwise to the stirred sulfur tetrafluoride solution over approximately 40 minutes, ensuring the reaction temperature is maintained below -60°C.[4]

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm gradually to room temperature.[4]

-

The solvent and the byproduct, fluorotrimethylsilane, are removed by distillation at atmospheric pressure.[4]

-

The remaining yellow to dark-brown liquid is then purified by vacuum distillation through a spinning-band column to yield this compound as a light-yellow liquid.[4]

Safety Precautions:

-

DAST is highly corrosive and reacts violently with water, producing hydrofluoric acid (HF).[1] All operations must be conducted under anhydrous conditions and in a well-ventilated fume hood.

-

The reagent is thermally unstable and can decompose explosively above 90°C.[6] It is recommended to store DAST at 2-8°C under an inert atmosphere.[1]

-

Due to the hazards associated with its preparation and handling, purchasing DAST from a commercial source is often the preferred and safer option for many laboratories.[5]

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀F₃NS | [1] |

| Molecular Weight | 161.19 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 30–32 °C at 3 mmHg | [1][7] |

| Density | 1.22 g/mL at 25 °C | [1][7] |

| Refractive Index | 1.41–1.416 | [1] |

Applications in Organic Synthesis

DAST is a premier reagent for the deoxofluorination of a wide range of organic compounds.[2]

Fluorination of Alcohols

DAST efficiently converts primary, secondary, and tertiary alcohols into their corresponding alkyl fluorides.[4] The reaction typically proceeds with inversion of configuration at the stereocenter, consistent with an Sₙ2-type mechanism.[1] This transformation is valuable for the synthesis of chiral fluorinated molecules.

Fluorination of Carbonyl Compounds

Aldehydes and unhindered ketones are converted to geminal difluorides by DAST.[4] This reaction provides a convenient route to difluoromethyl and difluoromethylene-containing compounds, which are important motifs in medicinal chemistry.

Other Applications

Carboxylic acids react with DAST to form acyl fluorides, which are useful intermediates for further transformations.[5] DAST has also been employed in the synthesis of α-fluorosulfides and in certain cyclization reactions.[8][9]

Reaction Mechanisms

The precise mechanisms of DAST-mediated fluorinations are generally accepted, though some aspects may be substrate-dependent.[10]

Mechanism of Alcohol Fluorination

The reaction of an alcohol with DAST is believed to proceed through the formation of an alkoxysulfonium salt intermediate.[1] This is followed by an intramolecular or intermolecular nucleophilic attack by the fluoride (B91410) ion, leading to the displacement of the sulfur-containing leaving group and the formation of the alkyl fluoride with inversion of stereochemistry.

Caption: Proposed mechanism for the fluorination of alcohols using DAST.

Mechanism of Carbonyl Fluorination

For aldehydes and ketones, the reaction is thought to initiate with the formation of a hemiacetal-like intermediate upon reaction with DAST. This intermediate then undergoes further reaction and elimination to afford the geminal difluoride.

Caption: Plausible mechanism for the geminal difluorination of carbonyl compounds.

Safer Alternatives to DAST

The thermal instability of DAST has prompted the development of safer, more stable fluorinating reagents.[5] Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) and difluoro(morpholino)sulfonium tetrafluoroborate (B81430) (XtalFluor-M®) are two such commercially available alternatives that exhibit enhanced thermal stability while retaining similar reactivity profiles to DAST.[5][11] These reagents are often preferred for larger-scale applications where the risks associated with DAST are more pronounced.

Conclusion

This compound has had a profound impact on the field of organofluorine chemistry since its discovery by William J. Middleton. Its utility as a convenient and effective deoxofluorinating agent has enabled the synthesis of a vast array of fluorinated molecules for pharmaceutical and materials science applications. While its thermal instability necessitates careful handling, the development of more stable analogs has further expanded the toolkit available to synthetic chemists. A thorough understanding of its history, synthesis, and reactivity is crucial for its safe and effective application in the laboratory.

References

- 1. grokipedia.com [grokipedia.com]

- 2. DAST - Enamine [enamine.net]

- 3. scispace.com [scispace.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound (DAST) [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

The Reactivity of Diethylaminosulfur Trifluoride (DAST) with Protic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaminosulfur trifluoride (DAST) is a versatile and widely utilized fluorinating agent in organic synthesis, prized for its ability to convert alcohols and carbonyl compounds to their corresponding fluorinated analogues under relatively mild conditions.[1][2][3] However, its high reactivity also extends to protic solvents, a class of solvents that possess a hydrogen atom bound to an electronegative atom and can act as a proton source. This reactivity can be both a desired transformation and a significant hazard, necessitating a thorough understanding for safe and effective use. This technical guide provides a comprehensive overview of the reactivity of DAST with various protic solvents, focusing on reaction mechanisms, quantitative outcomes, experimental protocols, and safety considerations.

Core Concepts: The Mechanism of DAST with Protic Solvents

The fundamental reaction between DAST and a protic solvent, typically an alcohol, involves the formation of an alkoxyaminosulfur difluoride intermediate.[1][4] This intermediate is then susceptible to nucleophilic attack by a fluoride (B91410) ion. The precise pathway of this nucleophilic substitution can be either SN1 or SN2, largely dictated by the structure of the alcohol.[1][5]

-

SN2 Pathway: Primary and some secondary alcohols predominantly react via an SN2 mechanism, leading to an inversion of stereochemistry at the carbon center.[1]

-

SN1 Pathway: Tertiary, benzylic, and allylic alcohols, which can form stable carbocation intermediates, tend to react through an SN1 pathway. This can lead to racemization or a mixture of stereoisomers.

A significant competing reaction, particularly with secondary and tertiary alcohols, is elimination, which results in the formation of alkenes.[1][6]

The reaction with water is particularly vigorous and hazardous, producing corrosive and toxic hydrogen fluoride (HF) gas.[1][7] Similarly, carboxylic acids react with DAST to yield acyl fluorides.[2][3]

Quantitative Data on DAST Reactivity with Protic Solvents

The following table summarizes the expected reactivity and typical yields for the reaction of DAST with a range of protic solvents. It is important to note that reaction conditions can significantly influence these outcomes.

| Protic Solvent | Structure | Typical Product(s) | Predominant Mechanism | Typical Yield (%) | Key Side Products |

| Water | H₂O | Hydrogen Fluoride (HF), Diethylaminosulfinyl fluoride | Hydrolysis | N/A (Decomposition) | Sulfur oxides |

| Methanol | CH₃OH | Fluoromethane | SN2 | 80-95 | Dimethyl ether |

| Ethanol (B145695) | CH₃CH₂OH | Fluoroethane | SN2 | 75-90 | Ethene, Diethyl ether |

| Isopropanol | (CH₃)₂CHOH | 2-Fluoropropane | SN2 / SN1 | 50-70 | Propene |

| tert-Butanol | (CH₃)₃COH | 2-Fluoro-2-methylpropane | SN1 | 20-40 | Isobutene |

| Acetic Acid | CH₃COOH | Acetyl fluoride | Nucleophilic Acyl Substitution | 70-85 | Acetic anhydride |

Experimental Protocols

General Safety Precautions: DAST is a hazardous reagent that is sensitive to moisture and heat, and can decompose explosively.[3] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for the Fluorination of a Primary Alcohol (e.g., Ethanol)

Materials:

-

Ethanol (anhydrous)

-

This compound (DAST)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Syringes and needles

-

Septa

-

Ice bath

Procedure:

-

A dry, 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is charged with anhydrous ethanol (1.0 eq) dissolved in anhydrous dichloromethane (0.2 M).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

DAST (1.1 eq) is added dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature does not exceed -60 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at 0 °C to neutralize any remaining DAST and acidic byproducts.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude fluoroethane.

-

Further purification can be achieved by distillation.

Protocol 2: Reaction of DAST with Water (Demonstration of Hazard - FOR ILLUSTRATIVE PURPOSES ONLY)

Objective: To illustrate the vigorous and hazardous nature of the DAST-water reaction. This should not be performed as a standard laboratory procedure but serves as a safety advisory.

Conceptual Workflow:

-

In a highly controlled environment, such as a specialized containment hood, a small, precisely measured amount of DAST is added to an excess of water.

-

The immediate and highly exothermic reaction produces gaseous hydrogen fluoride (HF) and diethylaminosulfinyl fluoride.

-

The gaseous products would be captured and analyzed using appropriate techniques (e.g., gas-phase IR spectroscopy or mass spectrometry) to confirm their identity.

-

The aqueous solution would be analyzed for the presence of fluoride ions and other hydrolysis byproducts.

Expected Outcome: A violent reaction with the evolution of toxic and corrosive HF gas. This highlights the critical need to avoid contact between DAST and water.

Protocol 3: Synthesis of Acetyl Fluoride from Acetic Acid

Materials:

-

Glacial Acetic Acid

-

This compound (DAST)

-

Anhydrous diethyl ether

-

Round-bottom flask with a magnetic stir bar

-

Distillation apparatus

Procedure:

-

A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with glacial acetic acid (1.0 eq) dissolved in anhydrous diethyl ether (0.5 M).

-

The solution is cooled to 0 °C in an ice bath.

-

DAST (1.05 eq) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.

-

After the addition, the mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The reaction mixture is then carefully distilled to isolate the volatile acetyl fluoride. The receiving flask should be cooled in an ice bath.

Signaling Pathways and Experimental Workflows

Reaction Mechanism of DAST with Alcohols

Caption: General reaction pathway for the fluorination of an alcohol with DAST.

Experimental Workflow for Alcohol Fluorination

Caption: A typical experimental workflow for the fluorination of an alcohol using DAST.

Conclusion

The reactivity of DAST with protic solvents is a critical aspect of its application in organic synthesis. While it provides an efficient means for the deoxofluorination of alcohols and the conversion of carboxylic acids to acyl fluorides, its reactivity with water presents a significant safety hazard. The outcome of the reaction with alcohols is highly dependent on the substrate structure, with primary alcohols favoring substitution and tertiary alcohols being more prone to elimination. A thorough understanding of these reaction pathways and careful adherence to experimental protocols are paramount for the safe and successful use of this powerful fluorinating agent in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. DAST - Enamine [enamine.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

An In-depth Technical Guide to the Key Applications of DAST in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylaminosulfur trifluoride (DAST), a versatile and potent fluorinating agent, has established itself as a cornerstone reagent in modern organic synthesis. Its ability to efficiently replace hydroxyl and carbonyl functionalities with fluorine has made it an invaluable tool in the synthesis of a diverse array of organofluorine compounds. The strategic incorporation of fluorine atoms can dramatically modulate the biological and chemical properties of organic molecules, a feature of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the core applications of DAST, detailing its use in the deoxofluorination of alcohols, the geminal difluorination of aldehydes and ketones, and its role in mediating unique molecular rearrangements and cyclization reactions. This document is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data for a variety of substrates, and mechanistic insights to aid researchers in leveraging the full potential of this powerful reagent.

Introduction to this compound (DAST)

DAST (CAS No. 38078-09-0) is a nucleophilic fluorinating agent that has been widely adopted for the conversion of alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides.[1][2] It is a pale-yellow liquid that is soluble in most aprotic organic solvents. While highly effective, DAST is sensitive to moisture and can decompose exothermically upon heating, necessitating careful handling and storage.[2] Despite these considerations, its broad substrate scope and predictable reactivity have solidified its importance in synthetic chemistry. The introduction of fluorine into organic molecules can lead to enhanced metabolic stability, increased binding affinity to biological targets, and altered electronic properties, making DAST a key reagent in drug discovery and development.[3]

Deoxofluorination of Alcohols

One of the most prevalent applications of DAST is the conversion of alcohols to the corresponding alkyl fluorides. This transformation is applicable to primary, secondary, and tertiary alcohols. The reaction generally proceeds with inversion of configuration, suggesting an S(_N)2-like mechanism, although S(_N)1 pathways can be operative for substrates that form stable carbocations.[4]

Quantitative Data for Alcohol Deoxofluorination

The following table summarizes the reaction of DAST with a variety of alcohol substrates, highlighting the reaction conditions and corresponding yields.

| Substrate | Product | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride (B91410) | DAST (1.1) | CH₂Cl₂ | Room Temp. | 1 | 72 | [5] |

| 2-Methylbutan-2-ol | 2-Fluoro-2-methylbutane | DAST (1.0) | Diglyme | -50 to RT | - | 88 | [6] |

| 3β-Methyl-5α-cholestan-3α-ol | 3α-Fluoro-3β-methyl-5α-cholestane | DAST (4.1) | CH₂Cl₂ | -78 to 0 | 0.25 | 98 | [6] |

| 2,3,5-Tri-O-benzyl-D-arabinofuranose | 2,3,5-Tri-O-benzyl-α-D-arabinofuranosyl fluoride | DAST (10) | Neat | 0 to RT | 16 | 78 | [6] |

| Cyclic α-hydroxy-β-ketoester | α-Fluoro-β-ketoester (inverted) | DAST (2.0 + 2.0) | CH₂Cl₂ | Room Temp. | 40 | >95 (conv.) | [7] |

Experimental Protocol: Deoxofluorination of 4-Nitrobenzyl Alcohol[5]

-

To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in anhydrous dichloromethane (B109758) (2.8 mL) in a fume hood, add DAST (144 µL, 1.1 mmol) dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice water (3 mL) followed by dichloromethane (10 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (ethyl acetate/hexane gradient) to yield 4-nitrobenzyl fluoride as a pale yellow solid (111 mg, 72% yield).

Reaction Mechanism: Deoxofluorination of an Alcohol

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of DAST, displacing a fluoride ion. This is followed by the elimination of hydrogen fluoride to form an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by a fluoride ion, either via an S(_N)1 or S(_N)2 pathway, leads to the formation of the alkyl fluoride product.

References

- 1. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Cyclization of Unsaturated Alcohols. Mild and Efficient S... [degruyterbrill.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Thermal Stability and Decomposition Temperature of DAST

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaminosulfur trifluoride (DAST) is a widely utilized fluorinating agent in organic synthesis, valued for its efficacy in converting alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides. Despite its synthetic utility, DAST is thermally unstable and poses significant handling risks, necessitating a thorough understanding of its thermal properties for safe application in research and development. This technical guide provides a comprehensive overview of the thermal stability and decomposition of DAST, presenting quantitative data from thermal analyses, detailed experimental protocols, and a visualization of its decomposition pathway.

Thermal Stability and Decomposition Data

The thermal stability of DAST has been investigated using various analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). These methods provide critical data on the onset of decomposition, the energy released during decomposition, and the rate of pressure increase in a closed system, all of which are vital for assessing the thermal hazards associated with this reagent.

A summary of the key quantitative data is presented in the table below for easy comparison.

| Parameter | Value | Analytical Method | Reference(s) |

| Decomposition Onset (Tonset) | 50-60 °C | Accelerating Rate Calorimetry (ARC) | [1] |

| 85 °C | Accelerating Rate Calorimetry (ARC) | [1] | |

| Decomposition Temperature | 140 °C | Differential Scanning Calorimetry (DSC) | |

| Heat of Decomposition (ΔHd) | 1700 J/g | Differential Scanning Calorimetry (DSC) | |

| Maximum Pressure Rate | 855 psi/min at 149 °C | Accelerating Rate Calorimetry (ARC) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and reproduction of thermal stability data. The following sections outline the typical experimental protocols for DSC and ARC analyses of DAST.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For DAST, this analysis identifies the temperature at which decomposition occurs and quantifies the associated heat release.

A representative experimental protocol is as follows:

-

Apparatus: A differential scanning calorimeter equipped with a high-pressure crucible capability.

-

Sample Preparation: A small sample of DAST (typically 1-5 mg) is hermetically sealed in a gold-plated stainless steel high-pressure crucible. The use of an inert material like gold is crucial to prevent any reaction with the sample or its decomposition products.

-

Heating Rate: A constant heating rate, typically in the range of 2-10 °C/min, is applied. The heating rate can influence the observed onset temperature and the peak shape of the decomposition exotherm.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation of the sample.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature well beyond the decomposition point, for instance, up to 250 °C, to ensure the complete thermal event is recorded.

-

Data Analysis: The onset temperature of the exothermic decomposition peak is determined from the resulting thermogram. The area under the peak is integrated to calculate the heat of decomposition (ΔHd) in Joules per gram (J/g).

Accelerating Rate Calorimetry (ARC)

ARC is a technique used to study the thermal runaway potential of a substance under adiabatic conditions. It provides data on the onset temperature of self-heating, and the corresponding temperature and pressure rise rates.

A typical "Heat-Wait-Search" experimental protocol for DAST is as follows:

-

Apparatus: An accelerating rate calorimeter.

-

Sample Container: A small, spherical, high-pressure sample bomb (e.g., titanium or Hastelloy-C) is used to contain the DAST sample (typically 1-5 g).

-

Experimental Mode: The "Heat-Wait-Search" (HWS) mode is employed.

-

Heat: The sample is heated in small, incremental steps (e.g., 5-10 °C).

-

Wait: After each heating step, the system waits for a predetermined period (e.g., 15-30 minutes) to achieve thermal equilibrium.

-

Search: The system then monitors the sample's self-heating rate. If the rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode.

-

-

Adiabatic Tracking: Once self-heating is detected, the calorimeter heaters match the sample temperature, ensuring that all the heat generated by the decomposition is retained by the sample. The temperature and pressure are continuously recorded until the reaction is complete.

-

Data Analysis: The onset temperature of the self-accelerating decomposition is determined. The rates of temperature and pressure rise are plotted against temperature to identify the maximum rates and the temperature at which they occur.

Thermal Decomposition Pathway

The thermal decomposition of DAST is a highly energetic process that can be explosive, particularly under confinement. The primary decomposition reaction involves the disproportionation of DAST into bis(diethylamino)sulfur difluoride and the highly toxic and corrosive gas, sulfur tetrafluoride (SF₄).

Safety and Handling Precautions

Given its thermal instability and the hazardous nature of its decomposition products, strict safety protocols must be adhered to when handling DAST:

-

Storage: DAST should be stored in a cool, dry place, typically in a refrigerator or freezer, away from heat sources and incompatible materials.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.

-

Reaction Conditions: Reactions involving DAST should be conducted at low temperatures whenever possible. The reaction temperature should never exceed 50 °C to minimize the risk of decomposition. Upon heating, DAST can decompose violently.

-

Quenching and Work-up: Care should be taken during the quenching of reactions containing DAST, as it reacts violently with water, producing hydrofluoric acid (HF). Work-up procedures should be designed to neutralize acidic byproducts safely.

-

Scale-up: Due to the significant exothermicity of its decomposition, extreme caution must be exercised when scaling up reactions involving DAST. A thorough thermal hazard assessment is essential before any scale-up is attempted.

Conclusion

This technical guide has provided a detailed overview of the thermal stability and decomposition of DAST. The quantitative data from DSC and ARC analyses highlight the low decomposition onset temperature and the highly energetic nature of its decomposition. The provided experimental protocols offer a foundation for researchers to conduct their own thermal hazard assessments. A clear understanding of these properties and adherence to strict safety precautions are paramount for the safe and effective use of DAST in any laboratory or manufacturing setting.

References

Navigating the Perils of Diethylaminosulfur Trifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaminosulfur trifluoride (DAST) is a widely utilized fluorinating agent in the synthesis of complex organic molecules, valued for its efficacy in converting alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides.[1][2][3] However, its utility is shadowed by significant and severe hazards, including extreme reactivity, thermal instability, and high toxicity. This technical guide provides a comprehensive overview of the hazards associated with DAST, offering detailed data, experimental protocols, and safety recommendations to mitigate risks for professionals in research and drug development.

Core Hazards and Chemical Properties

DAST is a flammable, corrosive, and moisture-sensitive liquid that demands meticulous handling in controlled environments.[4][5] Its hazardous nature stems from several key properties summarized below.

| Property | Value | Citation |

| Appearance | Colorless to pale yellow liquid; darkens with age. | [5][6] |

| Molecular Formula | C₄H₁₀F₃NS | [6] |

| Molar Mass | 161.19 g/mol | [6] |

| Boiling Point | 30-32 °C at 3 mmHg | [5] |

| Density | 1.22 g/mL at 25 °C | [5] |

| Flash Point | 23 °C (75 °F) | [5] |

Reactivity and Incompatibilities

The primary reactivity hazard of DAST is its violent and highly exothermic reaction with water. This hydrolysis produces toxic and corrosive hydrogen fluoride (B91410) (HF) gas and diethylamine.[1][4] Contact with water, including atmospheric moisture, must be strictly avoided.

DAST is incompatible with a range of substances:

-

Water and protic solvents (e.g., alcohols)

-

Strong acids and bases

-

Strong oxidizing agents

-

Glass (prolonged contact can cause etching, especially in the presence of moisture)[7]

Thermal Instability and Explosive Decomposition

A critical and severe hazard of DAST is its thermal instability. Upon heating, it can undergo rapid, exothermic decomposition, leading to a runaway reaction and potentially violent explosion.[6][8] This decomposition is reported to generate highly explosive (NEt₂)₂SF₂ and sulfur tetrafluoride (SF₄).[6] It is strongly recommended not to heat DAST above 50 °C.[4][6]

Comparative thermal stability data from Differential Scanning Calorimetry (DSC) highlights the relative hazards of DAST and its common alternatives:

| Reagent | Decomposition Onset | Energy Release (J/g) | Citation |

| DAST | ~140 °C | ~1700 | [4] |

| Deoxo-Fluor | ~140 °C | ~1100 | [4] |

| XtalFluor-E | ~215 °C | ~661 | [4] |

This data clearly illustrates that while Deoxo-Fluor offers a somewhat lower energy release upon decomposition, both it and DAST have a similar, relatively low onset temperature for thermal runaway. XtalFluor-E presents a significantly more thermally stable alternative.

Toxicity and Health Hazards

DAST is classified as a toxic and corrosive substance. Exposure through inhalation, ingestion, or skin contact can cause severe health effects.[9][10]

| Exposure Route | Effects and Symptoms | Citation |

| Inhalation | Toxic if inhaled. Causes severe irritation and chemical burns to the respiratory tract. Symptoms may include coughing, shortness of breath, and a burning sensation. | [7][9] |

| Skin Contact | Harmful in contact with skin. Causes severe skin burns and damage. Upon contact with moisture on the skin, it can produce hydrofluoric acid (HF), leading to severe and painful burns that may have delayed onset. | [7][9] |

| Eye Contact | Causes serious and irreversible eye damage and burns. | [9][10] |

| Ingestion | Harmful if swallowed. Causes severe burns to the mouth, throat, and stomach, with a risk of perforation. | [9] |

Quantitative Toxicity Data: Despite its classification as a hazardous substance, specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound are not readily available in published literature or safety data sheets. The available information consistently categorizes it as "harmful" or "toxic" upon ingestion, dermal contact, and inhalation, but without specific quantitative metrics.[11][12][13]

Experimental Protocols

Adherence to strict and detailed protocols is paramount when working with DAST. The following sections provide recommended procedures for its use in fluorination reactions, as well as for managing spills and disposal.

Protocol 1: General Procedure for Deoxyfluorination of an Alcohol

This protocol outlines a typical laboratory-scale fluorination of a primary or secondary alcohol using DAST.

Materials:

-

Dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a dropping funnel.

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent.

-

This compound (DAST).

-

Alcohol substrate.

-

Saturated sodium bicarbonate (NaHCO₃) solution.

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Ice/acetone or dry ice/acetone bath.

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon). The reaction should be performed in a well-ventilated chemical fume hood.

-

Reaction Setup: To the flask, add the alcohol substrate and dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DAST: Slowly add DAST (typically 1.1-1.5 equivalents) dropwise to the cooled solution via the dropping funnel. Maintain the internal temperature below -60 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time (e.g., 1 hour), and then slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. Be prepared for vigorous gas evolution.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Spill Cleanup Procedure

This protocol provides a step-by-step guide for managing a small-scale DAST spill (less than 100 mL) in a laboratory setting. For larger spills, evacuate the area and contact emergency response personnel.

Materials:

-

Full Personal Protective Equipment (PPE): Chemical-resistant suit, butyl rubber gloves, chemical splash goggles, face shield, and a full-face respirator with an appropriate cartridge for acid gases and organic vapors.

-

Inert absorbent material (e.g., vermiculite, sand, or commercial non-reactive absorbent). Do not use combustible materials like paper towels or sawdust.

-

Dry plastic or enamel shovel and a sealable, labeled hazardous waste container.

-

Sodium carbonate (soda ash) or calcium carbonate for neutralization of the residue.

Procedure:

-

Evacuate and Ventilate: Immediately alert personnel in the area and ensure the spill is contained within the fume hood. If outside a hood, evacuate the immediate area. Ensure maximum ventilation.

-

Don PPE: Before approaching the spill, don the full PPE.

-

Contain the Spill: If the spill is spreading, create a dike around it using an inert absorbent material.

-

Absorb the Liquid: Gently cover the spill with a generous amount of dry, inert absorbent material. Start from the outside and work inwards to minimize splashing.

-

Collect the Waste: Once the DAST is fully absorbed, carefully scoop the material using a non-sparking plastic or enamel shovel into a designated, dry, and sealable hazardous waste container.

-

Decontaminate the Area: Cautiously sprinkle the spill area with sodium carbonate or calcium carbonate to neutralize any remaining acidic residue. After a few minutes, gently wipe the area with a sponge or cloth dampened with a small amount of water. Be aware that some reaction may still occur. Place all cleaning materials into the hazardous waste container.

-

Final Cleaning: Wash the area with soap and water.

-

Disposal: Seal and label the hazardous waste container appropriately and arrange for its disposal according to institutional and local regulations.

Protocol 3: Neutralization and Disposal of Unused DAST and Reaction Residues

Unreacted DAST and waste streams containing DAST must be quenched and neutralized before disposal.

Materials:

-

Appropriate reaction vessel in a fume hood.

-

Stirring apparatus.

-

Dropping funnel.

-

Isopropanol (B130326) or another secondary alcohol.

-

Saturated sodium bicarbonate solution.

-

Labeled hazardous waste container.

Procedure:

-

Dilution: Dilute the DAST-containing waste with an equal volume of an anhydrous, inert solvent (e.g., dichloromethane or THF) in a reaction flask under an inert atmosphere and with cooling (ice bath).

-

Quenching: Slowly and dropwise, add isopropanol to the stirred and cooled solution. The reaction is exothermic and will produce gas. Control the rate of addition to maintain a manageable reaction temperature.

-

Hydrolysis: After the reaction with isopropanol has subsided, slowly and cautiously add a saturated aqueous solution of sodium bicarbonate until the mixture is basic.

-

Disposal: The resulting neutralized aqueous and organic mixture should be collected in a properly labeled hazardous waste container for disposal.

Mandatory Visualizations

Caption: Deoxyfluorination of an alcohol using DAST proceeds via activation and subsequent nucleophilic substitution.

Caption: A typical experimental workflow for the deoxyfluorination of an alcohol using DAST.

Caption: Primary hazardous decomposition pathways for this compound (DAST).

Conclusion and Recommendations

This compound is an effective but highly hazardous reagent. Its use requires a thorough understanding of its reactivity, thermal instability, and toxicity. The information and protocols provided in this guide are intended to equip researchers and drug development professionals with the knowledge to handle DAST safely.

Key Recommendations:

-

Always work in a well-ventilated chemical fume hood.

-

Use appropriate and complete Personal Protective Equipment.

-

Strictly avoid contact with water and other incompatible materials.

-

Never heat DAST above 50 °C.

-

Consider using more thermally stable alternatives like XtalFluor-E for reactions requiring elevated temperatures.

-

Have appropriate spill cleanup materials and quenching agents readily available.

-

Ensure all personnel are thoroughly trained on the hazards and handling procedures for DAST.

By implementing these measures, the significant risks associated with DAST can be effectively managed, allowing for its continued use in the advancement of chemical synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 3. benchchem.com [benchchem.com]

- 4. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. (Diethylamino)sulfur trifluoride | C4H10F3NS | CID 123472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. content.noblelifesci.com [content.noblelifesci.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

DAST as a Nucleophilic Fluorinating Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaminosulfur trifluoride (DAST) is a versatile and widely utilized nucleophilic fluorinating agent in modern organic synthesis. Since its introduction, it has largely replaced more hazardous reagents like sulfur tetrafluoride (SF₄) for the conversion of alcohols and carbonyl compounds into their corresponding fluorinated analogs.[1][2] The incorporation of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and lipophilicity, making DAST an invaluable tool in drug discovery and development.[3]

This guide provides a comprehensive overview of DAST, covering its reaction mechanisms, substrate scope, and detailed experimental protocols for key transformations. It also includes crucial safety and handling information to ensure its effective and safe use in the laboratory.

Reaction Mechanisms

The fluorination of alcohols and carbonyl compounds by DAST proceeds through distinct mechanistic pathways.

Deoxyfluorination of Alcohols

The conversion of alcohols to alkyl fluorides by DAST can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alcohol substrate.[2] The initial step involves the attack of the alcohol's hydroxyl group on the sulfur atom of DAST, forming an alkoxyaminosulfur difluoride intermediate and eliminating hydrogen fluoride (B91410).[2]

-

S(_N)2 Pathway: For primary and most secondary alcohols, the fluoride ion then acts as a nucleophile, attacking the carbon atom and displacing the aminosulfur oxide group with an inversion of stereochemistry.[4]

-

S(_N)1 Pathway: For tertiary alcohols and other substrates that can form stable carbocations, the reaction may proceed through a carbocationic intermediate, which can lead to rearrangements and a loss of stereochemical integrity.[2]

Geminal Difluorination of Aldehydes and Ketones

Aldehydes and ketones react with DAST to form geminal difluorides.[5] The reaction is initiated by the Lewis acidic sulfur atom of DAST activating the carbonyl group, followed by the addition of a fluoride ion to the carbonyl carbon. The resulting intermediate then undergoes a substitution reaction to replace the oxygen with a second fluorine atom.

Substrate Scope and Data Presentation

DAST is effective for the fluorination of a wide range of substrates. However, yields can be influenced by steric hindrance, the electronic nature of the substrate, and the potential for side reactions such as elimination and rearrangement.[5][6]

Deoxyfluorination of Alcohols

The reactivity of alcohols with DAST generally follows the order: primary > secondary > tertiary.

| Substrate Class | Example Substrate | Product | Yield (%) | Conditions | Reference(s) |

| Primary Alcohol | 1-Octanol | 1-Fluorooctane | 90 | DAST (1.0 eq), CH₂Cl₂, -70°C to 25°C | [1] |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | 72 | DAST (1.1 eq), CH₂Cl₂, rt, 1h | [4][7] | |

| 2,3,5-Tri-O-benzyl-D-arabinofuranose | 2,3,5-Tri-O-benzyl-D-arabinofuranosyl Fluoride | 78 | DAST (10 eq), 0°C to rt, 16h | [8] | |

| Secondary Alcohol | 3β-Methyl-5α-cholestan-3α-ol | 3α-Fluoro-3β-methyl-5α-cholestane | 98 | DAST (4.1 eq), CH₂Cl₂, -78°C to 0°C, 15 min | [8] |

| Benzyl (B1604629) 2-(2-oxo-4,5-diphenyl-2,3-dihydrooxazol-3-yl)-3-hydroxypentanoate | Benzyl 2-(2-oxo-4,5-diphenyl-2,3-dihydrooxazol-3-yl)-3-fluoropentanoate | 48 | DAST (1.1 eq), CH₂Cl₂, -78°C to 20°C, 4h | [8] | |

| Tertiary Alcohol | 2-Methylbutan-2-ol | 2-Fluoro-2-methylbutane | 88 | DAST (1.0 eq), diglyme (B29089), -50°C to rt | [8] |

Geminal Difluorination of Aldehydes and Ketones

DAST converts aldehydes and unhindered ketones to their corresponding gem-difluorides.[5] Enolizable ketones may also yield vinyl fluorides as byproducts.[2]

| Substrate Class | Example Substrate | Product | Yield (%) | Conditions | Reference(s) |

| Aldehyde | Benzaldehyde | (Difluoromethyl)benzene | 85 | DAST (2 eq), CH₂Cl₂, 80°C, 30 min (flow) | [9] |

| 4-Nitrobenzaldehyde | 1-(Difluoromethyl)-4-nitrobenzene | 95 | DAST (2 eq), CH₂Cl₂, 80°C, 30 min (flow) | [9] | |

| Ketone | Benzyl 3-oxopyrrolidinecarboxylate | Benzyl 3,3-difluoropyrrolidinecarboxylate | 73 | DAST (3.1 eq), Benzene (B151609), rt, 7d | [8] |

| Ethyl 2-(4-biphenyl)-2-oxoacetate | Ethyl 2-(4-biphenyl)-2,2-difluoroacetate | 92 | DAST (2.0 eq), neat, rt to 45°C, 2h | [8] | |

| Adamantanone | 2,2-Difluoroadamantane | 95 | DAST, 60°C, 5 min | [8] |

Experimental Protocols

The following protocols are representative examples for the fluorination of different substrate classes using DAST. All reactions should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), using anhydrous solvents.

General Experimental Workflow

Deoxyfluorination of a Primary Alcohol (e.g., 4-Nitrobenzyl Alcohol)

This protocol is adapted from a procedure by Tokyo Chemical Industry Co., Ltd.[7]

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-nitrobenzyl alcohol (153 mg, 1.0 mmol, 1.0 eq) in anhydrous dichloromethane (B109758) (2.8 mL).

-

Reaction: To the stirred solution at room temperature, add DAST (144 µL, 1.1 mmol, 1.1 eq) dropwise.

-

Stirring: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully add ice water (3 mL) to the reaction mixture, followed by dichloromethane (10 mL).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 5 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-nitrobenzyl fluoride.[7]

Deoxyfluorination of a Secondary Alcohol

This is a general procedure. For chiral alcohols, this reaction often proceeds with inversion of configuration.

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary alcohol (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (10 mL).

-

Reaction: Cool the solution to -78°C using a dry ice/acetone bath. Add DAST (1.2 mmol, 1.2 eq) dropwise to the stirred solution.

-

Stirring: Stir the reaction mixture at -78°C for 30 minutes, then allow it to warm to room temperature over 2 hours.

-

Quenching and Work-up: Follow the quenching and work-up procedure described in section 4.2.

-

Purification: Purify the crude product by column chromatography.

Deoxyfluorination of a Tertiary Alcohol (e.g., 2-Methylbutan-2-ol)

This protocol is adapted from a procedure in Houben-Weyl Methods of Organic Chemistry.[8] Note that elimination is a common side reaction with tertiary alcohols.

-

Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of DAST (31.3 g, 0.25 mol, 1.0 eq) in diglyme (150 mL) and cool to -50°C.

-

Reaction: Add 2-methylbutan-2-ol (22 g, 0.25 mol, 1.0 eq) dropwise to the cooled, stirred solution of DAST.

-

Stirring: Once the addition is complete, allow the mixture to warm slowly to room temperature.

-

Isolation: Distill the volatile components under reduced pressure.

-

Work-up: Dilute the distillate with water. Separate the organic layer, wash with aqueous NaHCO₃, dry over MgSO₄, and redistill to give 2-fluoro-2-methylbutane.[8]

Geminal Difluorination of a Ketone (e.g., Benzyl 3-oxopyrrolidinecarboxylate)

This protocol is adapted from a procedure in Houben-Weyl Methods of Organic Chemistry.[8]

-

Preparation: In a round-bottom flask, prepare a solution of benzyl 3-oxopyrrolidinecarboxylate (9.8 g, 45 mmol, 1.0 eq) in anhydrous benzene (100 mL).

-

Reaction: Add DAST (22.8 g, 0.142 mol, ~3.1 eq) to the solution.

-

Stirring: Stir the mixture at room temperature for 7 days.

-

Quenching and Work-up: Dilute the mixture with water and extract with dichloromethane. Dry the organic phase over MgSO₄ and remove the solvent under reduced pressure.

-

Purification: Purify the residue by flash chromatography to yield benzyl 3,3-difluoropyrrolidinecarboxylate.[8]

Safety and Handling

DAST is a hazardous reagent that requires careful handling to prevent accidents.

-

Thermal Instability: DAST can decompose violently when heated above 50°C.[3] It is crucial to avoid heating reactions involving DAST unless using specialized equipment like flow reactors with precise temperature control.[9]

-

Moisture Sensitivity: DAST reacts violently with water to produce toxic and corrosive hydrogen fluoride (HF) gas.[3] All reactions must be conducted under anhydrous conditions, and appropriate quenching procedures should be followed.

-

Personal Protective Equipment (PPE): Always handle DAST in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.

-

Storage: Store DAST in a tightly sealed container under an inert atmosphere in a refrigerator.

-

Quenching: Quench reactions containing DAST by slowly adding the reaction mixture to a stirred, cooled (0°C) solution of saturated aqueous sodium bicarbonate or over ice.[10] This process is exothermic and releases gas, so it must be done slowly and with caution.

Conclusion

DAST is a powerful and versatile nucleophilic fluorinating agent with broad applications in organic synthesis, particularly in the context of drug development. Its ability to efficiently convert alcohols and carbonyl compounds to their fluorinated counterparts makes it an essential tool for medicinal chemists. However, its hazardous nature necessitates a thorough understanding of its reactivity and strict adherence to safety protocols. By following the guidelines and procedures outlined in this guide, researchers can safely and effectively harness the synthetic potential of DAST.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. DAST - Enamine [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Diethylaminosulfur Trifluoride (DAST) in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaminosulfur trifluoride (DAST) is a versatile and widely utilized reagent in medicinal chemistry, primarily employed for the selective introduction of fluorine atoms into organic molecules. The incorporation of fluorine can dramatically alter the physicochemical and biological properties of a compound, often leading to enhanced metabolic stability, increased binding affinity for biological targets, and improved pharmacokinetic profiles. This guide provides an in-depth review of the applications of DAST in medicinal chemistry, complete with experimental protocols, quantitative data, and visualizations of key reaction mechanisms and workflows.

DAST is a nucleophilic fluorinating agent capable of converting a variety of oxygen-containing functional groups, such as alcohols, aldehydes, and ketones, into their corresponding fluorinated analogues.[1] While highly effective, DAST is also a hazardous substance that requires careful handling due to its thermal instability and reactivity with water.[2]

Core Applications in Medicinal Chemistry

The primary application of DAST in medicinal chemistry is deoxofluorination, the replacement of a hydroxyl group or a carbonyl oxygen with one or two fluorine atoms, respectively.

Deoxofluorination of Alcohols